4-苄氧基-2-甲氧基苯甲酸

描述

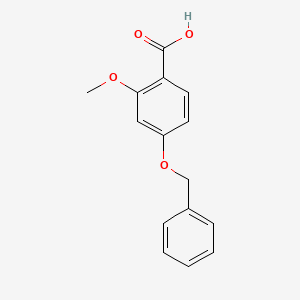

“4-Benzyloxy-2-methoxy-benzoic acid” is a chemical compound with the CAS Number: 85607-79-0. It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(benzyloxy)-2-methoxybenzoic acid . It is a solid substance .

Molecular Structure Analysis

The InChI code for “4-Benzyloxy-2-methoxy-benzoic acid” is 1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Benzyloxy-2-methoxy-benzoic acid” is a solid substance . It has a molecular weight of 258.27 . More specific physical and chemical properties were not found in the retrieved papers.科学研究应用

镧系配合物的发光性质

4-苄氧基-2-甲氧基苯甲酸衍生物已被用作镧系配合物中的配体,以研究其发光性质 . 苯甲酸上的供电子或吸电子取代基的存在会显着影响这些化合物的光物理性质。例如,供电子取代基会增加配体的电子密度,从而增强Tb^3+配合物的发光。

有机构件的合成

该化合物是合成各种有机构件的前体。 它已被用于制备1,3-亚苯基双(4-苄氧基苯甲酸酯)和其他复杂的有机分子,这些分子在聚合物和药物的开发中至关重要 .

绿色化学应用

已经开发了一种绿色方法,用于在水性介质中进行表面活性剂辅助的威廉姆森合成4-苄氧基-2-甲氧基苯甲酸 . 这种方法强调了化学合成中环保实践的重要性,减少了有害溶剂的使用并促进了可持续性。

安全和危害

While specific safety and hazard information for “4-Benzyloxy-2-methoxy-benzoic acid” was not found in the retrieved papers, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

作用机制

Target of Action

Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The adjacent aromatic ring in 4-Benzyloxy-2-methoxy-benzoic acid could potentially enhance its reactivity, making it a potent agent for various biological interactions .

Mode of Action

The mode of action of 4-Benzyloxy-2-methoxy-benzoic acid involves its interaction with its targets. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-Benzyloxy-2-methoxy-benzoic acid, are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . The compound’s interaction with its targets could lead to various changes at the molecular level, influencing the biological processes within the cell.

Biochemical Pathways

For instance, the oxidation of alkyl side-chains, a common reaction with benzylic compounds, could affect the metabolic pathways involving these side-chains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-2-methoxy-benzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical agents. Proper storage of the compound is crucial to maintain its chemical integrity and ensure safety .

生化分析

Biochemical Properties

The biochemical properties of 4-Benzyloxy-2-methoxy-benzoic acid are not fully understood yet. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo electrophilic nitration and Friedel-Crafts acylation reactions, introducing deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .

Molecular Mechanism

It is known that benzoic acid derivatives can interact with biomolecules through binding interactions These interactions can lead to changes in gene expression and enzyme activity

属性

IUPAC Name |

2-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWLDXXQLJSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424321 | |

| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85607-79-0 | |

| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)